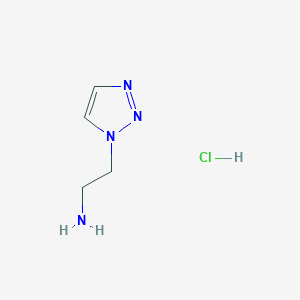

1-(1H-1,2,3-Triazol-1-yl)ethan-1-amin-hydrochlorid

Übersicht

Beschreibung

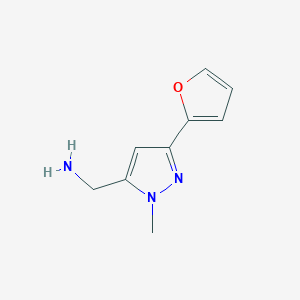

“2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride” is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been achieved using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .

Molecular Structure Analysis

The 1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .

Chemical Reactions Analysis

The 1,2,3-triazole moiety is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Physical and Chemical Properties Analysis

The 1,2,3-triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Wissenschaftliche Forschungsanwendungen

Synthese von Imidazol-haltigen Verbindungen

Imidazol-Derivate sind bekannt für ihre breite Palette an chemischen und biologischen Eigenschaften. 1-(1H-1,2,3-Triazol-1-yl)ethan-1-amin-hydrochlorid kann als Vorläufer bei der Synthese von Imidazol-Verbindungen dienen, die Anwendungen von antibakteriellen bis hin zu Antitumoraktivitäten haben .

Kohlenhydrate-Anhydrase-II-Inhibitoren

Der Triazolring ist ein wichtiger Bestandteil bei der Entwicklung von Kohlenhydrate-Anhydrase-II-Inhibitoren. Diese Inhibitoren haben potenzielle Anwendungen bei der Behandlung von Erkrankungen wie Glaukom, Epilepsie und Höhenkrankheit. Die fragliche Verbindung könnte verwendet werden, um neuartige Inhibitoren mit verbesserter Wirksamkeit zu synthetisieren .

Anwendungen der Click-Chemie

Diese Verbindung ist wertvoll in der Click-Chemie, insbesondere bei der kupfer(I)-katalysierten Azid-Alkin-Cycloaddition (CuAAC). Sie kann Reaktionsraten erhöhen und die Cytotoxizität reduzieren, wodurch sie sich für die Biokonjugation und die Synthese komplexer Moleküle eignet .

Apoptose-Induktion in der Krebsforschung

Derivate von Triazolen wurden auf ihre Fähigkeit untersucht, Apoptose in Krebszellen zu induzieren. This compound könnte verwendet werden, um Verbindungen zu entwickeln, die selektiv Krebszellen angreifen und ihr Wachstum hemmen .

Ligand für katalytische Reaktionen

Als Ligand kann diese Verbindung Kupfer(I)-Ionen stabilisieren und so deren katalytische Wirkung in Reaktionen wie der Azid-Acetylen-Cycloaddition verstärken. Dies hat Auswirkungen auf die Synthese von Polymeren und anderen Materialien .

Antimikrobielle und Antimykotika

Der Triazol-Anteil ist integraler Bestandteil der Struktur vieler antimikrobieller und antimykotischer Wirkstoffe. Durch die Einarbeitung von This compound in neue Verbindungen können Forscher Medikamente mit neuartigen Wirkmechanismen gegen resistente Bakterien- und Pilzstämme entwickeln .

Wirkmechanismus

Target of Action

It is known that triazole compounds, which this molecule is a part of, have a broad range of biological activities . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Mode of Action

Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Triazole compounds are known to influence a variety of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a refrigerator . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other substances in the environment.

Zukünftige Richtungen

The constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles . They are expected to find even wider applications in the future, especially in the field of medicinal chemistry.

Biochemische Analyse

Biochemical Properties

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, influencing their catalytic activity. Additionally, 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can interact with proteins through non-covalent interactions, affecting protein folding and stability .

Cellular Effects

The effects of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation . The compound’s impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function.

Molecular Mechanism

At the molecular level, 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves coordination with metal ions or hydrogen bonding with amino acid residues. Additionally, 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride in laboratory settings are crucial for its effectiveness. Over time, this compound can undergo hydrolysis, leading to the formation of degradation products. These products may have different biochemical properties and effects on cellular functions. Long-term studies have shown that 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can maintain its activity for extended periods under controlled conditions, but its stability can be compromised by factors such as pH and temperature .

Dosage Effects in Animal Models

In animal models, the effects of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride vary with dosage. At low doses, the compound can have beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by adjusting the dosage and administration route .

Metabolic Pathways

2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These changes can affect the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization within specific tissues can be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Within cells, 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can localize to specific subcellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum. This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action. The subcellular localization of 2-(1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride can influence its activity and function, as it can interact with different biomolecules in these compartments .

Eigenschaften

IUPAC Name |

2-(triazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-1-3-8-4-2-6-7-8;/h2,4H,1,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCUIBHRIYJTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955557-85-3 | |

| Record name | 1H-1,2,3-Triazole-1-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955557-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1405119.png)

![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)